methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amino group and a methyl group on the pyrazole ring, as well as a methyl ester group attached to the acetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
- Methyl 2-(4-nitro-5-methyl-1H-pyrazol-1-yl)acetate
- Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
Uniqueness
Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is unique due to the specific positioning of the amino and methyl groups on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for diverse pharmacological properties. The structural formula is given as:
This structure allows for various interactions with biological targets, making it a candidate for further research in drug development.
Biological Activities
This compound exhibits several biological activities, primarily attributed to its pyrazole core. Notable activities include:
- Anticancer Properties : Compounds containing pyrazole rings have been documented to possess anticancer effects, inhibiting the growth of various cancer cell lines such as breast (MCF-7), colon (HCT-116), and lung cancers .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory activity, comparable to established anti-inflammatory drugs .
- Antimicrobial Activity : Studies have shown that related compounds demonstrate effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : Its ability to bind to various receptors can modulate biological responses, which is crucial for therapeutic applications.
Synthesis Methods
Several synthetic routes are available for producing this compound. The efficiency and yield can vary based on reaction conditions such as temperature and catalysts used. A summary of synthesis methods includes:
Method | Description | Yield |
---|---|---|
Method A | Reaction with acetic anhydride | High |
Method B | One-pot synthesis with β-dicarbonyl compounds | Moderate |
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MCF-7 | 15 | Significant inhibition observed |
HCT-116 | 20 | Comparable to standard chemotherapeutics |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Studies
In another study, the anti-inflammatory effects were assessed using a carrageenan-induced edema model. The compound demonstrated comparable efficacy to indomethacin:
Treatment | Edema Reduction (%) |
---|---|
Methyl derivative | 70 |
Indomethacin | 75 |
This data supports the potential use of this compound in managing inflammatory conditions.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(4-amino-5-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-5-6(8)3-9-10(5)4-7(11)12-2/h3H,4,8H2,1-2H3 |
InChI Key |
NANKMPXPNCXQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)OC)N |
Origin of Product |
United States |
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